

An In-depth Technical Guide to the Chemical Structure of Tecoflex® Polyether Polyurethane

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Compound of Interest

Compound Name: Tecoflex

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure of **Tecoflex®**, a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes (TPUs). **Tecoflex®** is widely utilized in the biomedical field for a variety of applications, including catheters, cardiac valves, and as coatings for pacemaker leads and stents, owing to its biocompatibility, flexibility, and biostability.[1] This document will delve into the monomeric composition, repeating polymer structure, and the analytical techniques used for its characterization. Furthermore, it will explore the relationship between its chemical architecture and its functional properties in the context of drug delivery and biomedical applications.

Chemical Composition and Structure

Tecoflex® polyurethanes are segmented block copolymers, consisting of alternating soft and hard segments which impart the material with its characteristic elastomeric properties. The specific composition of these segments can be tailored to achieve a wide range of physical and mechanical properties.

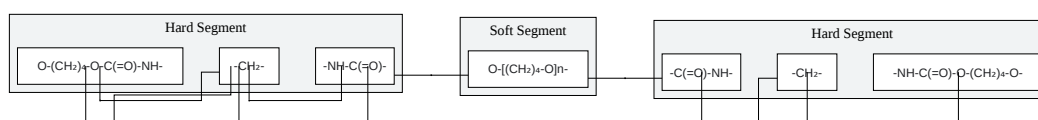
1.1. Monomeric Components

The synthesis of **Tecoflex®**, particularly grades like **Tecoflex®** EG-80A, involves the polyaddition reaction of three key monomers:

- **Diisocyanate:** The hard segment is primarily derived from an aliphatic diisocyanate, typically hydrogenated 4,4'-methylenediphenyl diisocyanate (H12MDI). The use of an aliphatic diisocyanate is crucial for its UV stability and resistance to yellowing upon aging and sterilization.[2][3]
- **Polyol (Soft Segment):** The flexible, amorphous soft segment is formed from a polyether diol, most commonly poly(tetramethylene oxide) (PTMO), also known as polytetramethylene ether glycol (PTMEG). The polyether nature of the soft segment contributes to the material's flexibility, biocompatibility, and resistance to hydrolysis.
- **Chain Extender:** A short-chain diol, such as 1,4-butanediol (BDO), is used as a chain extender.[4] The reaction of the chain extender with the diisocyanate forms the hard segments of the polyurethane.

1.2. Repeating Unit of **Tecoflex®** Polyurethane

The polymerization of H12MDI, PTMO, and BDO results in a linear block copolymer with the following generalized repeating structure:



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Caption: Generalized repeating unit of **Tecoflex®** polyether polyurethane.

1.3. Hard and Soft Segment Domains

The thermodynamic incompatibility between the polar, rigid hard segments and the non-polar, flexible soft segments leads to microphase separation. The hard segments, composed of H12MDI and BDO, tend to aggregate into crystalline or semi-crystalline domains through

hydrogen bonding between the urethane linkages. These domains act as physical crosslinks, providing the material with its tensile strength and elastomeric properties. The soft segments, composed of the long, flexible PTMO chains, form amorphous domains that are responsible for the polymer's elasticity and low-temperature flexibility. The ratio of hard to soft segments is a critical factor in determining the overall properties of the polyurethane.

Physicochemical Properties of Tecoflex® Grades

The properties of **Tecoflex®** polyurethanes can be tailored by varying the ratio of the hard and soft segments, the molecular weight of the polyol, and the incorporation of additives such as radiopacifiers (e.g., barium sulfate). The "EG" series is generally intended for extrusion and injection molding, while the "SG" series is designed for solution-based processing.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Mechanical and Physical Properties of Selected **Tecoflex®** Grades

Property	Tecoflex® EG-80A	Tecoflex® EG-93A	Tecoflex® SG-80A	Tecoflex® EG-80A-B20 (20% BaSO ₄)
Hardness (Shore)	72A	87A	72A	73A
Tensile Strength (psi)	5,800	-	5,800	-
Ultimate Elongation (%)	660	-	660	-
Flexural Modulus (psi)	1,000	-	-	-
Specific Gravity	1.04	-	1.04	-

Note: Some data points are not publicly available. Data is sourced from various technical datasheets.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols for Characterization

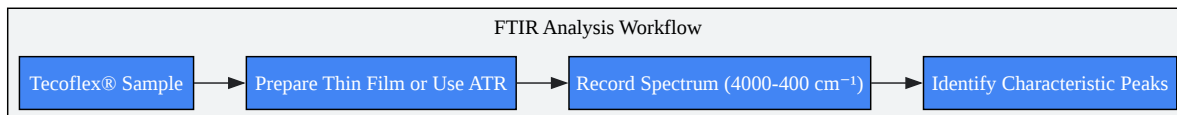
The chemical structure and molecular weight of **Tecoflex®** polyurethanes are typically characterized using a combination of spectroscopic and chromatographic techniques.

3.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the formation of the urethane linkages and to identify the key functional groups present in the polymer.

Methodology:

- **Sample Preparation:** A thin film of the polyurethane is cast from a solution (e.g., in tetrahydrofuran or dimethylformamide) onto a KBr pellet or directly analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The FTIR spectrum is recorded over a range of 4000-400 cm^{-1} .
- **Spectral Analysis:** Key characteristic peaks are identified:
 - **N-H stretching:** A broad peak around 3330 cm^{-1} indicates the presence of hydrogen-bonded N-H groups in the urethane linkages.
 - **C-H stretching:** Peaks in the range of 2850-2950 cm^{-1} correspond to the methylene groups in the hard and soft segments.
 - **C=O stretching (Amide I):** A strong absorption band around 1700-1730 cm^{-1} is characteristic of the carbonyl group in the urethane linkage. The position of this peak can provide information about the degree of hydrogen bonding.
 - **N-H bending and C-N stretching (Amide II):** A peak around 1530 cm^{-1} arises from the coupling of N-H bending and C-N stretching vibrations.
 - **C-O-C stretching:** A strong peak around 1100 cm^{-1} is indicative of the ether linkages in the polyether soft segment (PTMO).



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Caption: Experimental workflow for FTIR analysis of **Tecoflex®**.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polyurethane, including the verification of the monomeric units and their connectivity.

Methodology:

- **Sample Preparation:** The polyurethane sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
- **Spectral Analysis:**
 - ¹H NMR: Resonances corresponding to the protons in the H12MDI, PTMO, and BDO units are identified based on their chemical shifts and multiplicities. For example, the protons of the methylene groups adjacent to the ether oxygen in PTMO typically appear around 3.3-3.4 ppm, while the protons of the methylene groups in BDO that are adjacent to the urethane linkage appear at a lower field.
 - ¹³C NMR: The carbon resonances for each monomeric unit are assigned. This provides unambiguous confirmation of the polymer's composition.

3.3. Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the polyurethane.

Methodology:

- **Sample Preparation:** The polyurethane sample is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to a known concentration.
- **Instrumentation:** A GPC system equipped with a refractive index (RI) detector is typically used. The system is calibrated with narrow molecular weight standards (e.g., polystyrene).
- **Data Acquisition and Analysis:** The sample is injected into the GPC system, and the elution profile is recorded. The retention time is inversely proportional to the hydrodynamic volume of the polymer chains. The molecular weight averages (M_n , M_w) and polydispersity index ($PDI = M_w/M_n$) are calculated from the calibration curve.

Structure-Property Relationships and Applications in Drug Delivery

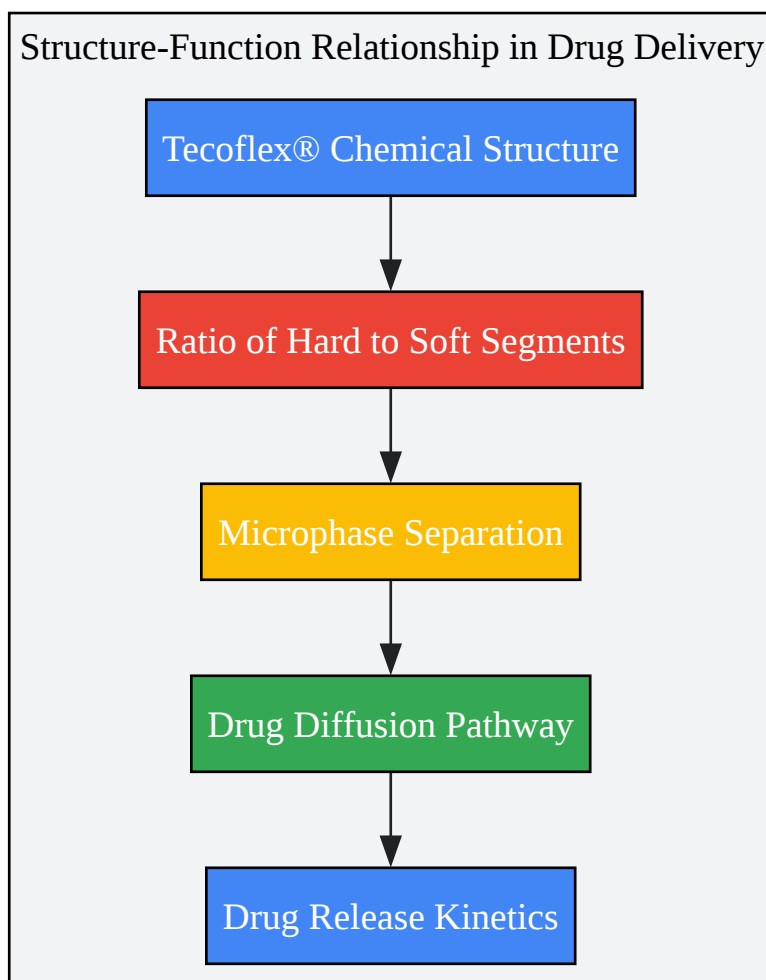
The segmented nature of **Tecoflex**® polyurethane is fundamental to its performance in biomedical applications, particularly in drug delivery.

4.1. Influence of Hard and Soft Segments on Drug Release

The release of drugs from a **Tecoflex**® matrix is a complex process governed by diffusion and can be influenced by the polymer's microstructure.

- **Soft Segment Domains:** The amorphous polyether soft segments can act as a reservoir for hydrophobic drugs. The flexibility and chain mobility within these domains facilitate the diffusion of drug molecules.
- **Hard Segment Domains:** The crystalline or semi-crystalline hard segments are generally impermeable to drug molecules and create a tortuous path for diffusion, thus slowing down the release rate.

The ratio of hard to soft segments can be modulated to control the drug release kinetics. A higher hard segment content generally leads to a slower and more sustained release profile.



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Caption: Logical relationship between **Tecoflex®** structure and drug release.

4.2. Biocompatibility and Cellular Interactions

Tecoflex® polyurethanes generally exhibit good biocompatibility. However, the surface properties, which are influenced by the chemical structure, play a crucial role in cellular interactions. Studies have shown that while **Tecoflex®** supports cell viability, it may exhibit poor adhesion and proliferation of certain cell types, such as endothelial cells.[8] This property can be advantageous in applications where cell adhesion is undesirable, but it may require surface modification for applications that require tissue integration. The relatively hydrophobic nature of the polyether soft segments can influence protein adsorption, which is the initial event upon implantation and can mediate subsequent cellular responses.

In conclusion, the chemical structure of **Tecoflex®** polyether polyurethane, characterized by its segmented block copolymer architecture, is intricately linked to its physical, mechanical, and biological properties. A thorough understanding of its monomeric composition and the resulting microphase-separated morphology is essential for researchers and drug development professionals to effectively utilize and innovate with this versatile biomaterial.

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